molecular formula C10H16N2O2 B2668136 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine CAS No. 173850-36-7

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine

Cat. No.: B2668136
CAS No.: 173850-36-7
M. Wt: 196.25
InChI Key: PRJHVYNGNOSKLW-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine is a chemical compound that features a morpholine ring substituted with a 3,5-dimethyl-1,2-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine typically involves the reaction of 3,5-dimethyl-1,2-oxazole with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by the addition of 3,5-dimethyl-1,2-oxazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine involves its interaction with specific molecular targets. The oxazole moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the oxazole and morpholine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-8-10(9(2)14-11-8)7-12-3-5-13-6-4-12/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJHVYNGNOSKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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